Metsulfuron-methyl
Overview
Description
Metsulfuron-methyl is an organic compound classified as a sulfonylurea herbicide. It is primarily used to control broadleaf weeds and some annual grasses. This systemic compound exhibits both foliar and soil activity, inhibiting cell division in the shoots and roots of plants . This compound is known for its residual activity in soils, which allows it to be used infrequently but requires careful management due to its persistence .
Scientific Research Applications
Metsulfuron-methyl has a wide range of scientific research applications. It is used in agriculture to control weeds in crops such as rice, maize, wheat, and barley . Additionally, it has been employed in environmental studies to monitor its residue in agricultural irrigation water using colorimetric sensors . The compound’s herbicidal activity and low mammalian toxicity make it a valuable tool in weed management .
Mechanism of Action
Target of Action
Metsulfuron-methyl is a sulfonylurea herbicide that primarily targets broadleaf weeds and some annual grasses . The primary target of this compound is the enzyme acetolactate synthase (ALS), a key enzyme in the biosynthesis pathway of branched chain amino acids present in bacteria, fungi, and higher plants .
Mode of Action
This compound is a systemic compound with both foliar and soil activity . It works by inhibiting cell division in the shoots and roots of the plant . After being absorbed by plant tissues, it is quickly conducted up and down in the plant body . This rapid translocation within the plant allows it to quickly inhibit the growth of plant roots and shoot tips .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the biosynthesis of branched chain amino acids, which is inhibited due to the action of the herbicide on the ALS enzyme . The initial degradation products of this compound were identified as corresponding deesterified derivatives, indicating a primary pathway of deesterification of this sulfonylurea herbicide .
Pharmacokinetics
The pharmacokinetics of this compound in the environment involve its stability and mobility. It is stable to photolysis but will break down in ultraviolet light . It is also stable with foliar and soil activity and works rapidly after it is taken up by the plant . It has residual activity in soils, allowing it to be used infrequently .
Result of Action
The result of this compound’s action is the inhibition of plant growth, specifically at the root and shoot tips . This leads to the death of the plant within 3-14 days . It is biologically active at low use rates , making it a highly effective herbicide.
Action Environment
This compound is stable in neutral and alkaline media . It will break down in ultraviolet light . It has residual activity in soils, which can influence its action, efficacy, and stability . It is also noted that this compound is very mobile in the environment .
Safety and Hazards
Future Directions
The development of resistance against metsulfuron-methyl narrows down the options for broadleaf weed control in wheat. As for the control of these weeds in wheat, only three major herbicides are available and used in India . The widespread use of this compound will leave a large number of residues in the soil, which will pose a threat to the aquatic ecological environment .
Biochemical Analysis
Biochemical Properties
Metsulfuron-methyl interacts with various enzymes and proteins. The primary pathway of degradation involves the deesterification of the sulfonylurea herbicides . The carboxyesterase activity of the cell-free extracts was assayed and strongly inhibited by 4-chloromercuribenzoic acid (PCMB), diethyl pyrocarbonate (DEPC), phenylmethylsulfonyl fluoride (PMSF), and malathion .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits cell division in shoots and roots . It has been reported to cause leaflet puckering and necrosis of the central part of the rachis (stem) .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits the production of three essential amino acids that plants need to survive . The initial degradation products of this compound were identified as corresponding deesterified derivatives , suggesting a primary pathway of the deesterification of these three sulfonylurea herbicides .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has residual activity in soils, allowing it to be used infrequently but requiring up to 22 months before planting certain crops .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has very low toxicity to mammals, birds, fish, and insects . It is a moderate eye irritant .
Metabolic Pathways
This compound is involved in various metabolic pathways. It inhibits the production of three essential amino acids that plants need to survive . The metabolism of this compound may occur as a three-phase process in plants .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is a systemic compound with foliar and soil activity .
Preparation Methods
Metsulfuron-methyl is synthesized through a series of chemical reactions. One common synthetic route involves the reaction of 2-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino-2-oxoethylsulfamoylbenzoic acid with methanol to form the methyl ester . Industrial production methods typically involve the use of sodium ethoxide in absolute ethyl alcohol, followed by column chromatography to purify the product .
Chemical Reactions Analysis
Metsulfuron-methyl undergoes various chemical reactions, including hydrolysis and oxidation. It is stable to photolysis but breaks down under ultraviolet light . Common reagents used in these reactions include sodium ethoxide and methanol. The major products formed from these reactions include the methyl ester of the compound .
Comparison with Similar Compounds
Metsulfuron-methyl is similar to other sulfonylurea herbicides, such as simazine and tetracycline . it is unique in its high efficacy at low use rates and its ability to control a broad spectrum of weeds . The compound’s residual activity in soils also sets it apart from other herbicides, requiring careful management to prevent environmental contamination .
Properties
IUPAC Name |
methyl 2-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O6S/c1-8-15-12(18-14(16-8)25-3)17-13(21)19-26(22,23)10-7-5-4-6-9(10)11(20)24-2/h4-7H,1-3H3,(H2,15,16,17,18,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMUVYRMZCOLBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023864 | |
Record name | Metsulfuron-methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] Colorless or white to pale yellow solid with a mild sweet ester-like odor; [HSDB] | |
Record name | Metsulfuron-methyl | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6165 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
Solubility (mg/L at 25 °C): hexane 5.84X10-1, ethyl acetate 1.11X10+4, methanol 7.63X10+3, acetone 3.7X10+4, dichloromethane 1.32X10+5, toluene 1.24X10+3., In water, 9.50X10+3 mg/L at 25 °C | |
Record name | METSULFURON-METHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6849 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000058 [mmHg], 2.5X10-12 mm Hg at 25 °C | |
Record name | Metsulfuron-methyl | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6165 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | METSULFURON-METHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6849 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crytals, White to pale yellow solid, Colorless crystals | |
CAS No. |
74223-64-6 | |
Record name | Metsulfuron-methyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74223-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Metsulfuron-methyl [ISO:BSI] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074223646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metsulfuron-methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.351 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | METSULFURON-METHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2589ET7417 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | METSULFURON-METHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6849 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
163 °C | |
Record name | METSULFURON-METHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6849 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Metsulfuron-methyl belongs to the sulfonylurea class of herbicides, which inhibit the enzyme acetolactate synthase (ALS) [, , ]. This enzyme plays a crucial role in the biosynthesis of essential branched-chain amino acids (valine, leucine, and isoleucine) in plants. By inhibiting ALS, this compound disrupts amino acid production, ultimately leading to the cessation of plant growth and death [, ].
A: this compound causes a variety of symptoms in susceptible plants, including stunted growth, chlorosis (yellowing of leaves), and necrosis (tissue death) [, , ]. These symptoms are a direct result of the disruption of amino acid synthesis and subsequent metabolic imbalances.
A: The persistence of this compound in the soil can pose a risk to sensitive rotational crops. Its phytotoxicity can persist for varying periods depending on factors like soil type, pH, and application rate [, , ]. Bioassay studies using crops like lentils and sugar beet have demonstrated the residual herbicidal activity of this compound [].
A: The molecular formula of this compound is C14H18N6O6S and its molecular weight is 382.40 g/mol [, ].
A: The sulfonylurea bridge (-SO2NHCONH-) is a crucial structural feature of this compound and other ALS-inhibiting herbicides []. Modifications to this bridge or the triazine ring can significantly impact its binding affinity to ALS and its overall herbicidal activity [].
A: The persistence of this compound in soil varies depending on several factors, including soil type, pH, temperature, and microbial activity. Reported half-lives range from a few days in acidic soils to several weeks in alkaline soils [, , ].
A: this compound degrades through both biotic and abiotic processes. Microbial degradation plays a significant role, with mineralization to CO2 being a major pathway [, ]. Chemical hydrolysis, particularly at lower pH, is another important degradation pathway [].
A: Various analytical methods are employed for the determination of this compound residues, including high-performance liquid chromatography (HPLC) [, ], liquid chromatography-tandem mass spectrometry (LC-MS/MS) [, ], and enzyme-linked immunosorbent assay (ELISA) [].
A: Yes, bioassays using sensitive plant species like lentils have been used to assess the phytotoxic effects of this compound residues in soil [, ]. These assays complement chemical analysis and provide information on the bioavailability of residues.
A: Yes, weed resistance to this compound and other ALS-inhibiting herbicides has been documented []. Resistance mechanisms can involve mutations in the ALS enzyme, rendering it less susceptible to inhibition [].
A: Resistance management strategies include rotating herbicides with different modes of action, using tank mixtures with herbicides that have different target sites, and implementing cultural practices that reduce weed pressure [, ].
A: Alternative weed control methods include cultural practices (e.g., crop rotation, cover cropping), mechanical weed control, and the use of herbicides with different modes of action [, , ]. The choice of the most appropriate method depends on factors such as weed spectrum, crop type, and environmental considerations.
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